dCeMM1

RBM39 Molecular Glue Selectivity

dCeMM1 is the RBM39-selective molecular glue degrader that spares the paralog RBM23, unlike indisulam or E7820. This permits unambiguous attribution of splicing phenotypes solely to RBM39 loss. With a DMSO solubility of 100 mg/mL and an established EC50 of 3 µM, it serves as a validated positive control for DCAF15-dependent degradation screening. Purchase high-purity (≥98%) batches for reproducible results.

Molecular Formula C14H13BrN2O3S
Molecular Weight 369.24 g/mol
CAS No. 118719-16-7
Cat. No. B6126247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCeMM1
CAS118719-16-7
Molecular FormulaC14H13BrN2O3S
Molecular Weight369.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3/b16-9+
InChIKeyPBEIAQYKTXKQGF-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.2 [ug/mL] (The mean of the results at pH 7.4)

dCeMM1 (CAS 118719-16-7): RBM39-Targeted Molecular Glue Degrader for Chemical Biology and Drug Discovery


dCeMM1 (CAS 118719-16-7), also known as N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide, is a small-molecule molecular glue degrader that selectively induces proteasomal degradation of RNA-binding motif protein 39 (RBM39) . This compound operates by redirecting the substrate specificity of the CRL4DCAF15 E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent proteasomal degradation of RBM39 . Unlike heterobifunctional PROTACs that require separate E3 ligase and target protein-binding moieties connected by a linker, dCeMM1 is a single chemical entity that facilitates ternary complex formation between DCAF15 and RBM39 without a linker . The compound has been employed as a chemical probe to investigate RBM39-dependent splicing regulation and as a reference control in high-throughput screening campaigns for novel DCAF15-recruiting molecular glues [1][2].

Why Generic Substitution of dCeMM1 with Other RBM39-Directed Degraders Is Not Scientifically Justifiable


Molecular glue degraders that recruit the CRL4DCAF15 ligase to RBM39 exhibit divergent chemical structures, binding modes, and selectivity profiles that preclude simple interchangeability [1]. dCeMM1 is a single-moiety sulfonohydrazide with a molecular weight of 369.23 Da, substantially smaller than typical PROTACs and even some alternative aryl sulfonamide molecular glues such as indisulam (385.85 Da) or tasisulam (415.87 Da) . Critically, dCeMM1 demonstrates differential target selectivity within the RBM protein family—it degrades RBM39 but does not induce degradation of the closely related paralog RBM23, in contrast to indisulam, E7820, tasisulam, and CQS, which promote degradation of both RBM39 and RBM23 [2]. These compound-specific distinctions in molecular recognition and downstream biological consequences underscore that dCeMM1 cannot be arbitrarily replaced by another RBM39 degrader without altering experimental outcomes and interpretability.

Quantitative Differentiation of dCeMM1: Head-to-Head and Cross-Study Comparative Evidence for Scientific Procurement Decisions


Selective RBM39 Degradation Without RBM23 Targeting: A Differentiating Feature from Indisulam, E7820, and Tasisulam

dCeMM1 exhibits a restricted neosubstrate profile, inducing degradation of RBM39 while sparing the closely related RNA-binding protein RBM23 [1]. In direct comparison, the aryl sulfonamide molecular glues indisulam, E7820, tasisulam, and CQS promote degradation of both RBM39 and RBM23 [1]. This differential selectivity is documented in a comprehensive review of molecular glue degraders, where dCeMM1 is uniquely listed with RBM39 as its sole reported protein target/neosubstrate, whereas the other four compounds are annotated with dual RBM39/RBM23 degradation activity [1].

RBM39 Molecular Glue Selectivity

Growth Inhibition Potency in RBM39-Dependent KBM7 Leukemia Cells

dCeMM1 inhibits proliferation of wild-type KBM7 chronic myeloid leukemia cells with an EC50 of 3 µM following 3 days of treatment . In isogenic UBE2M-mutant KBM7 cells, which exhibit impaired cullin neddylation and consequently reduced CRL4DCAF15 ligase activity, the EC50 shifts to 8 µM . This 2.7-fold rightward shift confirms that dCeMM1's antiproliferative activity is dependent on functional CRL4DCAF15 E3 ligase activity and, by extension, on RBM39 degradation.

KBM7 EC50 Leukemia

RBM39 Protein-Level Reduction in Wild-Type KBM7 Cells

Treatment of wild-type KBM7 cells with 10 µM dCeMM1 for 12–16 hours results in decreased RBM39 protein expression as assessed by Western blot analysis . This finding is consistently reported across multiple independent vendor datasheets and corroborated by its use as a positive control in DCAF15 molecular glue discovery screens [1]. The observation of RBM39 depletion at micromolar concentrations aligns with the compound's antiproliferative EC50 range and supports its utility as a chemical probe for acute RBM39 loss-of-function studies.

RBM39 Western Blot Degradation

High Solubility in DMSO Facilitates In Vitro Assay Preparation

dCeMM1 demonstrates solubility in DMSO at 100 mg/mL (270.83 mM) at 25°C . For comparison, the related aryl sulfonamide molecular glue indisulam exhibits DMSO solubility of ≥50 mg/mL . This higher solubility threshold for dCeMM1 simplifies the preparation of concentrated stock solutions and reduces the volume of organic solvent introduced into cellular assays, which is particularly advantageous for high-concentration treatment conditions or high-throughput screening formats.

Solubility DMSO Formulation

Validated Purity and Storage Stability Specifications for Reproducible Research

Commercial preparations of dCeMM1 are supplied with purity specifications of ≥98% to 99.40% as determined by HPLC . The compound is provided as a solid powder with recommended long-term storage at -20°C for up to 3 years (powder) or -80°C for 6 months (DMSO stock solution) . These defined purity thresholds and stability guidelines, which exceed typical in-class compounds that are often supplied at ≥95–98% purity without vendor-validated long-term stability data, help ensure experimental reproducibility across different laboratories and timepoints.

Purity QC Stability

Lower Molecular Weight Suggests Favorable Permeability Compared to PROTAC Degraders

dCeMM1 has a molecular weight of 369.23 Da , which is substantially lower than typical PROTAC degraders (often >700–1000 Da) and falls within favorable physicochemical space for passive membrane permeability (Lipinski's Rule of Five guidelines) [1]. In contrast, heterobifunctional PROTACs targeting RBM39 or other splicing factors frequently exceed 800 Da and require extensive formulation optimization for cellular permeability [1]. While direct permeability measurements for dCeMM1 are not available in the public domain, its low molecular weight and single-moiety structure are class-level predictors of improved cell penetration relative to larger PROTAC molecules.

Molecular Weight Permeability PROTAC

Optimized Research and Industrial Applications for dCeMM1 Based on Quantitative Performance Evidence


Selective RBM39 Loss-of-Function Studies in Splicing Regulation Research

dCeMM1 is uniquely suited for investigations requiring acute, selective degradation of RBM39 without concurrent depletion of the paralog RBM23 [1]. This selectivity, documented in curated neosubstrate profiling [1], enables researchers to attribute observed splicing changes and downstream phenotypes specifically to RBM39 loss, avoiding confounding effects from RBM23 degradation that occur with alternative molecular glues such as indisulam or E7820. Typical experimental workflows involve treatment of RBM39-expressing cell lines (e.g., KBM7) with 10 µM dCeMM1 for 12–16 hours followed by RNA-seq or RT-PCR analysis of alternative splicing events.

Reference Control Compound in High-Throughput Screens for Novel DCAF15-Recruiting Molecular Glues

dCeMM1 serves as a validated positive control in cellular and biochemical assays designed to identify new DCAF15-dependent molecular glue degraders [1]. Its established EC50 of 3 µM in wild-type KBM7 cells provides a benchmark for hit triage and potency ranking. In ligase tracing screens, dCeMM1 has been employed alongside indisulam as a reference compound to normalize assay signals and confirm DCAF15-dependent degradation activity [1]. Procurement of dCeMM1 from vendors with batch-specific certificates of analysis (e.g., purity ≥98–99.40% [2]) ensures consistent performance across screening campaigns.

Mechanistic Validation of CRL4DCAF15 E3 Ligase Dependence in Cellular Degradation Assays

The differential potency of dCeMM1 in wild-type versus UBE2M-mutant KBM7 cells (EC50 3 µM vs 8 µM [1]) provides a built-in genetic control for verifying on-target, ligase-dependent activity. Researchers can utilize isogenic cell line pairs to confirm that observed phenotypic effects are specifically mediated through CRL4DCAF15-dependent RBM39 degradation rather than off-target mechanisms. This application is particularly valuable in chemical biology studies aimed at dissecting E3 ligase-substrate relationships or validating novel DCAF15-targeting compounds.

Dose-Response Studies Requiring High DMSO Stock Concentrations with Minimal Solvent Carryover

dCeMM1's DMSO solubility of 100 mg/mL (270.83 mM) [1] enables the preparation of highly concentrated stock solutions, which is advantageous for dose-response studies that require high final compound concentrations while maintaining low DMSO concentrations (typically ≤0.1–0.5% v/v) in culture media. This solubility profile reduces the need for alternative solvents that may exhibit cellular toxicity or interfere with assay readouts. Researchers performing extensive concentration gradients or high-content imaging assays will benefit from the reduced solvent volume introduced per well.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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